molecular formula C22H23NO3 B5251101 (4E)-4-[(2-hexoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

(4E)-4-[(2-hexoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B5251101
M. Wt: 349.4 g/mol
InChI Key: CGHJCRAEMVOSRH-KNTRCKAVSA-N
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Description

(4E)-4-[(2-hexoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-hexoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hexoxybenzaldehyde with 2-phenyl-1,3-oxazol-5-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-hexoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and hexoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4E)-4-[(2-hexoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-hexoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.

    Bromomethyl methyl ether: A compound used in organic synthesis.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

(4E)-4-[(2-hexoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its specific structural features, including the oxazole ring and the hexoxyphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4E)-4-[(2-hexoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-2-3-4-10-15-25-20-14-9-8-13-18(20)16-19-22(24)26-21(23-19)17-11-6-5-7-12-17/h5-9,11-14,16H,2-4,10,15H2,1H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHJCRAEMVOSRH-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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